molecular formula C17H15Cl2N3O2 B2781307 (E)-3-(4-chlorophenyl)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035001-43-3

(E)-3-(4-chlorophenyl)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No. B2781307
CAS RN: 2035001-43-3
M. Wt: 364.23
InChI Key: JYUIBBYPUMRPAZ-ZZXKWVIFSA-N
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Description

(E)-3-(4-chlorophenyl)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H15Cl2N3O2 and its molecular weight is 364.23. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-chlorophenyl)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-chlorophenyl)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

Compounds structurally related to the queried molecule have been synthesized and studied for their potential as anticancer and antimicrobial agents. For instance, novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities have shown promising results against cancer cell lines and pathogenic microbial strains. These studies highlight the importance of such molecules in developing new pharmaceutical drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, Shailesh R. Shah, 2021).

Crystal Structure Analysis

Understanding the crystal structure of related compounds provides insights into their chemical behavior and potential interactions with biological targets. For example, the detailed crystal structure analysis of a related molecule provides foundational knowledge necessary for drug design and development processes (Hu Yang, 2009).

Electropolymerization and Electrochromic Device Application

Research into the electropolymerization of related compounds for electrochromic device applications demonstrates the versatility of such molecules beyond pharmaceutical uses. The development of polymers with distinctive colors upon doping shows potential in creating advanced materials for technology applications (B. Carbas, A. Kıvrak, E. Teke, Metin Zora, A. Önal, 2014).

Enaminone Synthesis and Molecular Insights

The one-pot synthesis of enaminones related to the queried molecule and their comprehensive molecular insights through NMR and X-ray diffraction techniques underline the significance of such compounds in medicinal chemistry and drug design (A. Barakat, S. Soliman, M. Haukka, A. Al-Majid, M. Islam, M. Ali, M. Shaik, 2020).

Antimicrobial and Antitumor Activities

The synthesis and biological evaluation of new compounds for their antimicrobial and antitumor activities highlight the potential therapeutic applications of molecules structurally related to the query. These studies not only expand the arsenal against microbial resistance but also contribute to the search for new cancer therapies (M. Gaber, M. Awad, F. Atlam, 2018).

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2/c18-13-4-1-12(2-5-13)3-6-16(23)22-8-7-15(11-22)24-17-20-9-14(19)10-21-17/h1-6,9-10,15H,7-8,11H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUIBBYPUMRPAZ-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-chlorophenyl)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one

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